molecular formula C15H17N5O B2552817 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea CAS No. 1396843-21-2

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

Cat. No.: B2552817
CAS No.: 1396843-21-2
M. Wt: 283.335
InChI Key: WNNQWVWMYGFYAS-UHFFFAOYSA-N
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Description

1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-2-yl)urea
  • 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
  • 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-3-yl)urea

Comparison: 1-Phenyl-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .

Properties

IUPAC Name

1-phenyl-3-(6-pyrrolidin-1-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c21-15(18-12-6-2-1-3-7-12)19-13-10-14(17-11-16-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9H2,(H2,16,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNQWVWMYGFYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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